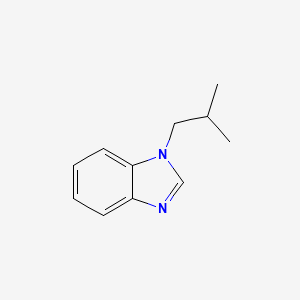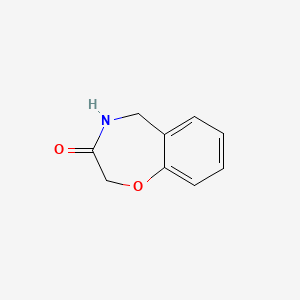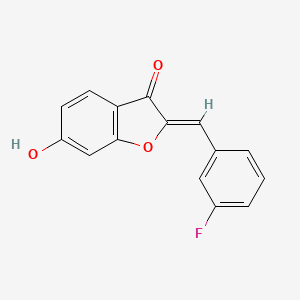![molecular formula C16H22N2O B1298356 Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine CAS No. 510723-68-9](/img/structure/B1298356.png)
Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine is a chemical compound with the molecular formula C16H22N2O and a molecular weight of 258.36 g/mol . This compound is used in various scientific research areas, including proteomics research . It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenyl ring, which is a six-membered aromatic ring. The presence of these aromatic rings contributes to the compound’s stability and reactivity.
Preparation Methods
The synthesis of Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine involves several steps. One common synthetic route includes the reaction of diethylamine with 4-formylbenzonitrile to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine involves its interaction with specific molecular targets. The furan ring and the phenyl ring allow the compound to bind to various receptors and enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine can be compared with other similar compounds, such as:
Diethyl-(4-{[(thiophen-2-ylmethyl)-amino]-methyl}-phenyl)-amine: This compound contains a thiophene ring instead of a furan ring, which affects its reactivity and binding properties.
Diethyl-(4-{[(pyridin-2-ylmethyl)-amino]-methyl}-phenyl)-amine: This compound features a pyridine ring, which introduces basicity and different electronic properties compared to the furan ring.
The uniqueness of this compound lies in its specific combination of aromatic rings, which provides a balance of stability and reactivity, making it suitable for various scientific applications.
Properties
IUPAC Name |
N,N-diethyl-4-[(furan-2-ylmethylamino)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-3-18(4-2)15-9-7-14(8-10-15)12-17-13-16-6-5-11-19-16/h5-11,17H,3-4,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMZNCFNEDVHMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214598 |
Source


|
| Record name | N-[[4-(Diethylamino)phenyl]methyl]-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-68-9 |
Source


|
| Record name | N-[[4-(Diethylamino)phenyl]methyl]-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[4-(Diethylamino)phenyl]methyl]-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B1298283.png)




![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)


![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)
